Bismuth tribenzoate

Description

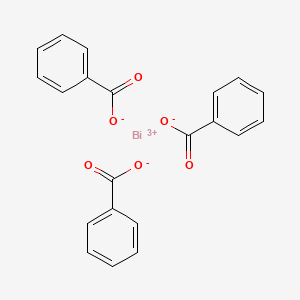

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

29909-60-2 |

|---|---|

Molecular Formula |

C21H15BiO6 |

Molecular Weight |

572.3 g/mol |

IUPAC Name |

bismuth;tribenzoate |

InChI |

InChI=1S/3C7H6O2.Bi/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

IZRTVYMPRPTBAI-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies for Bismuth Tribenzoate

Precipitation-Based Synthesis Routes for Bismuth Tribenzoate

Precipitation is a common method for synthesizing this compound, often involving the reaction of bismuth salts with benzoate-containing solutions.

Precipitation from Bismuth Perchloric Acid Solutions

This compound can be precipitated from bismuth perchloric acid solutions. The initial bismuth perchlorate (B79767) solution is typically prepared by dissolving bismuth oxide in perchloric acid. For instance, a solution can be formed by adding 24.5 mL of 70% perchloric acid to 22 g of bismuth oxide, followed by slight heating and dilution with water to achieve a bismuth concentration of approximately 0.02 g/mL iucr.orggoogle.com.

Precipitation of this compound from these perchloric solutions can occur by introducing either benzoic acid or sodium benzoate (B1203000). When benzoic acid is used at 70 °C, with a molar ratio of benzoate ions to bismuth (n) varying from 0.25 to 4.0, this compound precipitates with the composition Bi(C₇H₅O₂)₃ sibran.ru.

Impact of Benzoate Ion Concentration and Solution Acidity on Product Formation

The concentration of benzoate ions and the acidity of the solution significantly influence the degree of bismuth precipitation and the composition of the resulting product. An increase in the concentration of benzoate ions generally leads to a higher degree of bismuth precipitation sibran.ru.

When sodium benzoate is used as the precipitating agent, increasing the molar ratio of benzoate ions to bismuth (n) to 3.0 results in a bismuth precipitation degree of 99.8% and a decrease in solution acidity to 0.034 mol/L sibran.ru. For precipitation with benzoic acid at a molar ratio (n) of 3.0 and a temperature of 70 °C, the precipitate of this compound has a bismuth content of 36.4% and benzoate ion content of 63.6%, with an equilibrium pH of the solution at 1.1 sibran.ru. The use of perchlorate solutions is advantageous because bismuth does not form complexes with perchlorate ions, which helps in studying the precipitation of bismuth compounds sibran.ru.

The following table summarizes the impact of benzoate ion concentration and acidity on precipitation outcomes:

| Precipitating Agent | Molar Ratio (n) of Benzoate to Bismuth | Temperature (°C) | Bismuth Precipitation Degree (%) | Solution Acidity (mol/L) / Equilibrium pH | Product Composition |

| Sodium Benzoate | 3.0 | Not specified | 99.8 | 0.034 mol/L | This compound sibran.ru |

| Benzoic Acid | 3.0 | 70 | Not specified | pH 1.1 | This compound sibran.ru |

Influence of Reaction Temperature on Precipitation Outcomes

Reaction temperature plays a critical role in the precipitation of this compound, affecting both the degree of precipitation and the final product's composition. An increase in the process temperature to 70 °C generally leads to an increased degree of bismuth precipitation iucr.orgsibran.ru.

For instance, when the molar ratio of benzoate ions to bismuth (n) is 1.0, increasing the temperature from 25 °C to 70 °C significantly increases the bismuth precipitation degree from 82.7% to 83.1% (when using benzoic acid) or 99.9% (when using sodium benzoate) sibran.ru. However, at 25 °C and varying 'n', the precipitates tend to be bismuth oxide benzoate, BiOC₇H₅O₂ sibran.ru. At 70 °C, with benzoic acid and n ranging from 0.25 to 4.0, this compound is formed sibran.ru. It is also noted that washing this compound with water at 70 °C can lead to the formation of bismuth oxide benzoate sibran.ru.

The table below illustrates the effect of temperature on bismuth precipitation:

| Precipitating Agent | Molar Ratio (n) of Benzoate to Bismuth | Temperature (°C) | Bismuth Precipitation Degree (%) | Product Composition |

| Sodium Benzoate | 1.0 | 25 | 77.8 | Mixture of benzoic acid and Bi₆O₄(OH)₄₆ ⋅ 4H₂O sibran.ru |

| Sodium Benzoate | 1.0 | 70 | 99.9 | This compound sibran.ru |

| Benzoic Acid | 1.0 | 70 | 83.1 | Mixture of Bi₆O₄(OH)₄₆ ⋅ H₂O and benzoic acid sibran.ru |

| Benzoic Acid | 3.0 | 70 | 98.1 | This compound (may contain nitrate (B79036) ions) sibran.ru |

Ligand Exchange Reactions for this compound Formation

Ligand exchange reactions offer an alternative route for the synthesis of this compound, providing a distinct chemical pathway compared to precipitation methods.

Preparation via Ligand Exchange with Bismuth Triacetate

This compound can be synthesized through a ligand exchange reaction involving bismuth triacetate and benzoic acid iucr.orgsibran.runih.gov. This method, specifically an anionic exchange, has been described in literature as a means to prepare the compound iucr.orgnih.gov. Structural studies have been conducted on this compound obtained via this route sibran.ru. The synthesis through the interaction of bismuth triacetate with benzoic acid has been reported to yield this compound with a yield of 95% and a melting point ranging from 293 to 295 °C sibran.ru.

Ecologically Conscious Synthetic Protocols

In response to increasing environmental concerns, efforts have been made to develop more ecologically conscious synthetic protocols for bismuth compounds, including this compound. An ecologically safe method has been proposed for obtaining bismuth(III) tribenzoate directly from metal bismuth sibran.ru. This protocol involves the preliminary oxidation of metallic bismuth with atmospheric oxygen to form bismuth oxide sibran.ru. The resulting bismuth oxide is then dissolved in nitric acid (1:1), and bismuth(III) tribenzoate is precipitated by adding the bismuth-containing solution to a solution of sodium benzoate sibran.ru. This method is considered ecologically safe because it avoids the evolution of nitrogen oxides, which typically occurs when metal bismuth is dissolved directly in nitric acid sibran.ru. Generally, bismuth(III) compounds are recognized as "green" reagents and catalysts in organic synthesis due to their remarkably low toxicity, relative stability to air and moisture, and ease of handling beilstein-journals.orgdrexel.edunih.gov.

Green Chemistry Approaches Utilizing Bismuth Oxide Precursors

Green chemistry principles emphasize the reduction or elimination of hazardous substances and the promotion of environmentally benign synthetic routes. In the context of this compound synthesis, an ecologically safe method has been demonstrated that utilizes bismuth oxide as a precursor sibran.ru. This approach begins with the preliminary oxidation of metallic bismuth using atmospheric oxygen to form bismuth oxide (Bi₂O₃). The resulting bismuth oxide is then dissolved in nitric acid (1:1 ratio) to yield a bismuth-containing solution. Subsequently, bismuth(III) tribenzoate is precipitated by adding this bismuth-containing solution to a solution of sodium benzoate sibran.ru. This method aligns with green chemistry principles by potentially reducing the generation of harmful byproducts associated with other bismuth precursors or more aggressive reaction conditions. The use of bismuth oxide as an intermediate highlights a pathway to synthesize bismuth carboxylates from a readily available and less hazardous bismuth source.

Control and Directed Synthesis of Polymorphic Forms of this compound

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. The control and directed synthesis of these polymorphic forms are crucial as different polymorphs can possess distinct physical and chemical properties, including density, dissolution kinetics, and potentially bioavailability nih.goviucr.org.

Historically, a known monoclinic polymorph of this compound (often referred to as the alpha-polymorph) was prepared via anionic exchange of bismuth triacetate with benzoic acid nih.gov. In this alpha-polymorph, each bismuth atom is linked to three benzoate ligands, with oxygen atoms acting as bridges between neighboring bismuth atoms, forming infinite polymeric chains along one axis nih.goviucr.org.

More recently, a new polymorph, designated as the beta-polymorph, was discovered during the development of a novel synthesis method nih.goviucr.orgresearchgate.net. This beta-polymorph exhibits a trigonal crystal system and is approximately 1.05 times denser than the previously known monoclinic polymorph nih.goviucr.org. Structurally, the beta-polymorph is characterized by discrete "molecules" where the bismuth atom is linked to three benzoate anions, each acting as a bidentate ligand, and these assemblies possess C₃ point symmetry nih.goviucr.org. Crucially, unlike the alpha-polymorph, the beta-polymorph's structure lacks polymeric chains nih.goviucr.org. Instead, the "molecules" in the beta-polymorph are stacked, with the phenyl rings of adjacent molecules arranged parallel to each other nih.goviucr.org.

The directed synthesis of the beta-polymorph has been achieved through a specific precipitation method involving a bismuth perchloric acid solution and benzoic acid. The reaction conditions, such as temperature (e.g., 343 K or 70 °C) and reaction duration (e.g., 1 hour), play a significant role in controlling the crystalline form obtained nih.govsibran.ruiucr.org. The pronounced differences in the crystal structures of these polymorphs suggest that they would exhibit varying dissolution kinetics, which is a critical factor for applications where solubility is important nih.goviucr.org.

Crystallographic and Structural Elucidation of Bismuth Tribenzoate

Polymorphism in Bismuth Tribenzoate Systems

This compound is known to exist in at least two polymorphic forms, designated as α and β researchgate.netnih.govnih.gov. These polymorphs exhibit notable differences in their crystal structures and physical characteristics.

The previously identified polymorph, often referred to as the α-polymorph (or polymorph II), crystallizes in the monoclinic crystal system with a P2₁/m space group nih.gov. Its density was reported as 1.99 g/cm³ at 173 K nih.gov. In contrast, a newer polymorph, the β-polymorph (or polymorph I), was successfully obtained and characterized researchgate.netnih.govnih.gov. The β-polymorph crystallizes in the trigonal crystal system and is approximately 1.05 times denser than the α-polymorph, with a density of 2.098 g/cm³ at room temperature researchgate.netnih.gov. Furthermore, the β-polymorph shows isomorphism with antimony tribenzoate nih.gov.

The key differences in the identified polymorphic forms are summarized in Table 1.

Table 1: Characteristics of this compound Polymorphs

| Polymorph | Crystal System | Space Group | Density (g/cm³) | Structural Feature |

| α (II) | Monoclinic | P2₁/m | 1.99 (at 173 K) nih.gov | Polymeric chains nih.gov |

| β (I) | Trigonal | Not specified in detail, but C3 point symmetry for molecule nih.gov | 2.098 (at 295 K) nih.gov | Discrete molecules, no polymeric chains nih.gov |

The pronounced differences in the crystal structures of the α and β polymorphs of this compound are expected to lead to variations in their physicochemical properties researchgate.netnih.govnih.gov. Specifically, these structural distinctions can impact properties such as dissolution kinetics and bioavailability, which are crucial for applications, particularly in pharmaceutical contexts researchgate.netnih.govnih.gov.

Identification and Characterization of the α and β Polymorphic Forms

Crystal Structure of the β-Polymorph of this compound

Detailed analysis of the β-polymorph provides insights into its unique molecular arrangement and coordination environment.

In the β-polymorph of this compound, the central bismuth (Bi) atom is coordinated to three benzoate (B1203000) anions researchgate.netnih.govnih.gov. These individual assemblies can be regarded as discrete 'molecules' and exhibit C3 point symmetry researchgate.netnih.govnih.gov. Within the crystal lattice, these 'molecules' are arranged by stacking along the researchgate.net crystallographic direction, with the phenyl rings of adjacent molecules oriented parallel to one another researchgate.netnih.govnih.gov.

A significant feature of the β-polymorph's structure is the coordination mode of the benzoate ligands. Each of the three benzoate anions functions as a bidentate ligand, binding to the bismuth atom through two oxygen atoms researchgate.netnih.govnih.gov. The specific bond distances observed are Bi1—O1 at 2.254(5) Å and Bi1—O2 at 2.513(5) Å nih.gov.

A defining characteristic of the β-polymorph's crystal structure is the complete absence of polymeric chains researchgate.netnih.govnih.gov. This contrasts sharply with the α-polymorph, where the bismuth atoms are linked by bridging oxygen atoms from benzoate ligands, forming infinite polymeric chains along the 'a' axis nih.gov. The lack of such polymeric extended structures in the β-phase allows for the identification of distinct molecular units within its crystal lattice nih.gov.

Bidentate Coordination Mode of Benzoate Ligands to Bismuth

Crystal Structure of the Polymeric Polymorph of this compound

This compound exists in different polymorphic forms, with one notable form being a polymeric structure. nih.govresearchgate.net This polymeric polymorph, often referred to as polymorph II (in contrast to a monomeric β-polymorph, polymorph I), exhibits distinct structural characteristics. nih.gov

Polymeric Chain Formation through Bridging Oxygen Atoms

In the polymeric polymorph of this compound, infinite polymeric chains are formed along the a axis. nih.gov This chain formation is achieved through the bridging action of oxygen atoms from the benzoate ligands. nih.gov Each bismuth atom in this polymorph is linked to three benzoate ligands, where the oxygen atoms serve as bridges between neighboring bismuth centers. nih.gov This bridging contrasts with other polymorphs where individual "molecules" might be discernible. nih.gov

Elucidation of Nine-Coordinate Bismuth Environments within the Polymeric Structure

Within the polymeric structure of this compound, each bismuth (Bi) atom is nominally nine-coordinate. researchgate.netresearchgate.net This high coordination number is a common feature in bismuth(III) complexes, which often exhibit variable coordination numbers ranging from 3 to 10, and frequently display irregular coordination geometries due to the stereochemically active 6s² lone pair of electrons on the bismuth atom. researchgate.netresearchgate.netucl.ac.uk In the polymeric form, the bismuth atom forms eight Bi-O bonds shorter than 2.85 Å, and one longer Bi-O contact, which remains within the sum of the van der Waals radii (3.67 Å). researchgate.net The angular distribution of oxygen atoms around the bismuth centers can vary. researchgate.net

Comparative Crystallographic Analysis of this compound Polymorphs

This compound exhibits polymorphism, with at least two distinct forms identified: a polymeric polymorph (often referred to as the previously known polymorph or polymorph II) and a new β-polymorph (polymorph I). nih.govresearchgate.net These polymorphs display significant differences in their crystal structures. nih.gov

The β-polymorph (polymorph I) is denser than the previously known polymeric polymorph (polymorph II). nih.gov Specifically, the density of polymorph I at room temperature is 2.098 g/cm³, while that of polymorph II at 173 K is 1.99 g/cm³. nih.gov In the β-polymorph, the bismuth atom is linked to three benzoate anions, each acting as a bidentate ligand. nih.gov These assemblies possess C₃ point symmetry and can be considered as discrete "molecules". nih.gov Notably, the β-polymorph lacks polymeric chains, a key distinguishing feature from the polymeric polymorph. nih.gov The "molecules" in the β-polymorph are stacked along the americanelements.com direction, with parallel phenyl rings of neighboring molecules. nih.gov Intermolecular Bi···O distances (e.g., 3.110 Å) in the β-polymorph suggest noticeable interactions between neighboring molecules, despite the absence of polymeric chains. nih.gov

In contrast, the polymeric polymorph (polymorph II) is characterized by infinite polymeric chains formed by oxygen atoms bridging between adjacent bismuth centers. nih.gov The coordination number of bismuth in polymorph II is 9, while in polymorph I it is 6. researchgate.net This pronounced difference in crystal structures can lead to variations in properties such as dissolution kinetics and bioavailability. nih.gov

The following table summarizes key crystallographic data for the two polymorphs:

| Polymorph | Space Group | Density (g/cm³) | Coordination Environment | Polymeric Chains |

| β-Polymorph (I) | Trigonal (details not specified, but isomorphous to antimony tribenzoate) nih.gov | 2.098 (at 295 K) nih.gov | Bi linked to three bidentate benzoate ligands, forming discrete molecules. Bi is 6-coordinate. nih.govresearchgate.net | Absent nih.gov |

| Polymeric Polymorph (II) | P2₁/m nih.gov | 1.99 (at 173 K) nih.gov | Bi linked to three benzoate ligands, with O atoms bridging between neighboring Bi atoms, forming infinite chains. Bi is 9-coordinate. nih.govresearchgate.net | Present nih.gov |

Factors Influencing Coordination Environment and Ligand Lability in this compound Complexes

The coordination environment and ligand lability in bismuth complexes, including this compound, are influenced by several factors inherent to bismuth(III) chemistry. Bismuth(III) is a borderline metal ion according to Pearson's hard and soft acid-base theory, exhibiting a high affinity for multidentate ligands containing oxygen and nitrogen donor atoms, but also forming stable complexes with sulfur and halogens. researchgate.netmdpi.compeerj.com

A key characteristic of bismuth(III) is its highly variable coordination number (ranging from 3 to 10) and often irregular coordination geometry. researchgate.netresearchgate.net This flexibility is attributed to the presence of a stereochemically active 6s² lone pair of electrons on the bismuth atom, which can significantly influence the geometry and electronics of the bismuth center. researchgate.netucl.ac.uk The spacious and flexible coordination environment around bismuth(III) allows for coordination numbers in excess of 9. researchgate.net

Ligand lability, referring to the ease with which ligands dissociate from the metal center, is also a crucial aspect. In general, the stability of bismuth complexes can be enhanced by increasing the number of donor atoms in the ligands and the number of chelating rings formed. peerj.com For instance, Bi-S bonds tend to have greater thermodynamic stability and lower lability compared to Bi-O bonds, contributing to the broader biological applicability of thiobismuth compounds. mdpi.com However, even within Bi-O systems, the nature of the carboxylate ligands can impact lability. For example, in some bismuth coordination polymers, Bi-O bonds from certain ligands (e.g., tetrafluorobenzenedicarboxylate) can be shorter (2.33 to 2.55 Å) than those from others (e.g., 1,5-naphthalenedisulfonate, 2.59 to 2.85 Å), suggesting that the latter are more labile and weakly coordinating. acs.org

The choice of solvent and the ligand-to-inorganic salt ratio during synthesis also play a dominant role in controlling the reactivity of bismuth halides and the formation of specific coordination complexes. ucl.ac.uk An excess of ligand can, for example, lead to the formation of monometallic complexes with disubstituted bismuth, resulting in 7-coordinated complexes. ucl.ac.uk The intrinsic lability of certain bismuth cation complexes (e.g., Bi(I)) can be attributed to the higher nucleophilicity and electropositive and redox character of the bismuth site, stemming from its notably larger, diffuse, and polarizable valence orbitals. latrobe.edu.au

Advanced Spectroscopic and Analytical Characterization of Bismuth Tribenzoate

Thermal Analysis for Decomposition Pathways and Stability Assessment

Thermal analysis techniques are indispensable for understanding the stability and decomposition pathways of chemical compounds. For bismuth tribenzoate, these methods provide critical information regarding its thermal resilience and the nature of its degradation products.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is a quantitative technique that measures the change in mass of a sample as a function of temperature or time, under a controlled atmosphere. This method is widely applied to determine thermal stability, decomposition temperatures, and the composition of decomposition products etamu.edu.

This compound exhibits a melting point in the range of 293–295 °C, indicating its initial thermal stability sibran.ru. While specific detailed TGA thermograms for this compound are not extensively reported in the provided literature, studies on analogous bismuth carboxylates, such as bismuth anthranilates (Bi(anth)3), provide insights into typical decomposition pathways. For these related compounds, TGA studies have shown that thermal decomposition can lead to the formation of bismuth oxide (Bi₂O₃, PubChem CID: 166838) and elemental bismuth (Bi, PubChem CID: 23947) as final products, depending on the atmospheric conditions (e.g., air or helium) researchgate.net. This suggests that this compound is likely to follow similar degradation routes, losing its organic benzoate (B1203000) ligands at elevated temperatures to yield bismuth-containing inorganic residues.

The general process of thermal decomposition for bismuth carboxylates often involves the stepwise loss of organic ligands, followed by the formation of intermediate oxo- or hydroxo-bismuth species, eventually leading to stable bismuth oxides or metallic bismuth at higher temperatures. TGA provides the precise temperature ranges for these mass loss events, allowing for the determination of decomposition kinetics and the identification of stable temperature windows for processing or storage.

High-Energy X-ray Scattering for Amorphous and Solution-Phase Structural Insights

High-energy X-ray scattering, including techniques like Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), is a powerful tool for probing the atomic and molecular structure of materials, particularly in amorphous states or solution phases where traditional single-crystal X-ray diffraction is not applicable researchgate.net.

Research into bismuth compounds, including polymeric this compound ([Bi(C₆H₅COO)₃]n), has utilized high-energy X-ray scattering to understand their disordered structures osti.govnih.gov. For bismuth carboxylates in solution, characterization at varying bismuth-to-carboxylate ratios has revealed that their structures are most consistent with a Bi₄(RCO₂)₁₂ motif. In this arrangement, the bismuth ions are configured in a flattened tetrahedron, with characteristic Bi–Bi distances of approximately 4.3 Å osti.gov. This motif suggests a specific coordination environment and aggregation behavior in solution.

Furthermore, this compound is known to exist in different polymorphic forms, which can exhibit distinct structural characteristics. A new β-polymorph of this compound has been characterized by single-crystal X-ray diffraction. This β-polymorph differs significantly from a previously known polymorph; the β-form lacks polymeric chains, with each bismuth atom linked to three bidentate benzoate anions, forming discrete "molecules." In contrast, the older polymorph features oxygen atoms acting as bridges between neighboring bismuth atoms, resulting in infinite polymeric chains nih.gov. Such differences in crystalline structures can influence the behavior of the compound in amorphous or solution phases.

The structural insights gained from high-energy X-ray scattering are crucial for understanding the self-assembly, aggregation, and local coordination environments of this compound in non-crystalline states, which are often relevant in its synthesis and application.

Table 1: Structural Parameters of Bismuth Carboxylates from High-Energy X-ray Scattering

| Structural Motif | Bi-Bi Distances (Å) | Phase | Reference |

| Bi₄(RCO₂)₁₂ | ~4.3 | Solution | osti.gov |

Electron Diffraction Techniques for Micro- and Nanocrystalline Structures

Electron diffraction techniques, often coupled with transmission electron microscopy (TEM), provide high-resolution structural information for micro- and nanocrystalline materials, overcoming limitations of X-ray diffraction for very small crystals ipc.orgresearchgate.net.

Electron microscopic examination has directly shown that this compound samples obtained via precipitation methods form "flat extended crystals" with dimensions typically ranging from 2–10 µm in width and 10–20 µm in length sibran.ru. This demonstrates the ability of electron microscopy to resolve the morphology of this compound crystals.

Automated Diffraction Tomography (ADT) for Structure Elucidation

Automated Diffraction Tomography (ADT), also known as Electron Diffraction Tomography (EDT), is a sophisticated 3D electron diffraction technique used for ab initio structure determination of nano- and submicron-sized crystals ipc.orgjkps.or.krioffe.ru. It involves systematically tilting a crystal in the electron beam and collecting a series of 2D electron diffraction patterns, which are then reconstructed into a 3D reciprocal space map ioffe.ru. This allows for the elucidation of crystal structures, including complex and beam-sensitive materials like metal-organic frameworks (MOFs) researchgate.netipc.org.

While direct ADT studies on this compound itself are not explicitly detailed in the provided search results, the technique has been successfully applied to structurally related bismuth-based MOFs. For instance, ADT has been instrumental in the structure elucidation of twinned, sub-micrometer crystals of a bismuth metal-organic framework, Bi(BTB) (where BTB is 1,3,5-benzenetrisbenzoate, PubChem CID: 159392). This MOF features benzoate-derived ligands, similar to this compound, demonstrating ADT's capability to resolve complex bismuth-carboxylate structures and propose twinning laws for such systems. The strong interaction of electrons with matter allows for high signal-to-noise ratio data even from tiny crystals, which is a significant advantage for materials that are difficult to crystallize into large single crystals suitable for X-ray diffraction ipc.org.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanocrystal Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that provides atomic-resolution views of materials, enabling the direct visualization of crystal lattices, defects, and interfaces in nanocrystalline structures. It is crucial for understanding the morphology, size, and internal structure of nanoparticles and microcrystals.

For this compound, electron microscopic examination has provided direct evidence of its crystalline morphology, describing it as "flat extended crystals" sibran.ru. This type of direct imaging is fundamental for understanding the physical form of the synthesized compound.

HRTEM has been widely applied to characterize various bismuth-containing nanocrystals, such as bismuth oxide nanoparticles and elemental bismuth nanoparticles. These studies demonstrate HRTEM's ability to reveal the precise shape, size distribution, and crystalline nature of bismuth-based nanomaterials. For example, HRTEM has been used to characterize bismuth pseudocubes obtained from the thermal decomposition of organobismuth precursors, showing their slightly truncated, almost monodisperse cubic shape and rhombohedral (trigonal) crystal structure. While specific HRTEM images of this compound nanocrystals were not found, the general utility of HRTEM for atomic-scale imaging and structural characterization of similar bismuth-containing nanocrystalline compounds suggests its applicability for detailed studies of this compound if it forms nanocrystalline phases. HRTEM can provide invaluable information on the atomic arrangement, crystal defects, and surface features that influence the material's properties and performance.

Applications of Bismuth Tribenzoate in Advanced Chemical Processes and Materials Science

Bismuth Tribenzoate as a Precursor Material

Bismuth compounds, including organobismuth compounds, are valuable precursors in the synthesis of various advanced materials. While this compound itself has been identified as a precursor for fine-dispersed powders of metallic bismuth and its oxides nih.gov, detailed research specifically on its direct use for the synthesis of bismuth metal or bismuth oxide nanomaterials, or in thin film deposition techniques like Chemical Vapor Deposition (CVD), is less extensively documented compared to other bismuth precursors.

Precursor for Bismuth Metal and Bismuth Oxide Nanomaterials

The synthesis of bismuth metal and bismuth oxide nanomaterials often utilizes bismuth salts or organobismuth compounds as precursors. For instance, bismuth nitrate (B79036) pentahydrate is commonly employed in the solvothermal reduction method for synthesizing bismuth nanoparticles, where ethylene (B1197577) glycol acts as both solvent and reducing agent researchgate.net. This method can yield rhombohedral crystalline bismuth powders with diameters ranging from 75 to 103 nm, influenced by reduction temperature and initial bismuth nitrate concentrations researchgate.net. Bismuth oxide nanoparticles (Bi₂O₃ NPs) can be prepared through various chemical methods, including sol-gel, hydrothermal, and combustion techniques nih.govresearchgate.net. For example, Bi₂O₃ NPs have been synthesized by dissolving bismuth nitrate pentahydrate in deionized water and combining it with a leaf extract, followed by stirring and pH adjustment orientjchem.orgchemmethod.com. Another approach involves the thermal decomposition of bismuth-based MOFs at elevated temperatures (e.g., 550 °C for 5 hours) to yield spherical bismuth oxide nanoparticles with a particle size of approximately 60 nm ijcce.ac.ir.

While this compound is noted for its potential in producing fine-dispersed bismuth and bismuth oxide powders nih.gov, specific studies detailing its direct application in the controlled synthesis of nanoscale bismuth metal or bismuth oxide materials, including precise control over size and morphology, are not as widely reported as for other bismuth precursors like bismuth nitrate or bismuth alkoxides.

Utility in Thin Film Deposition Techniques (e.g., Chemical Vapor Deposition)

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) are crucial techniques for depositing thin films of various materials, including bismuth-containing layers, for applications in microelectronics and other advanced technologies ereztech.comgoogle.com. Organobismuth compounds are frequently utilized as precursors in these processes due to their volatility and ability to decompose cleanly to form the desired films thermofisher.com.

Common bismuth precursors for CVD/ALD (Atomic Layer Deposition) include bismuth alkoxides (e.g., bismuth(III) tert-butoxide [Bi(OtBu)₃]), bismuth beta-diketonates (e.g., Bi(thd)₃), and alkyl- or aryl-based compounds such as trimethylbismuth (B1197961) (TMBi) and triphenylbismuth (B1683265) ereztech.comgoogle.comgoogle.comresearchgate.netucl.ac.ukucl.ac.ukresearchgate.net. For example, trimethylbismuth is widely used in MOCVD for precisely depositing bismuth films on semiconductor surfaces ereztech.com. Bismuth(III) tert-butoxide has been successfully used as a single-source precursor for the phase-selective deposition of crystalline Bi₂O₃ thin films via low-pressure CVD (LPCVD) ucl.ac.uk. Other organobismuth compounds, such as bismuth aminidates, guanidates, and carbamates, are also investigated for their utility in forming conformal bismuth-containing films at low temperatures google.com.

Although this compound is an organobismuth compound, its specific utility as a direct precursor in CVD or MOCVD for thin film deposition of bismuth metal or bismuth oxide has not been prominently featured in the scientific literature, unlike the aforementioned bismuth alkoxides and alkyl/aryl compounds. Research in this area primarily highlights the use of other organobismuth species that offer specific advantages in terms of volatility, thermal stability, and decomposition characteristics required for high-quality film growth google.com.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Bismuth-based Metal-Organic Frameworks (Bi-MOFs) are a class of porous materials that have gained attention due to bismuth's relatively low toxicity and its versatile coordination chemistry rsc.org. These materials exhibit ordered porous structures and diverse topologies, making them promising for applications such as gas adsorption, separation, catalysis, and drug delivery thermofisher.comrsc.orgresearchgate.netmdpi.com.

Synthesis of Bismuth-Based Metal-Organic Frameworks with Benzoate-Derived Linkers (e.g., CAU-7)

The synthesis of Bi-MOFs often involves solvothermal methods, where bismuth salts react with organic linkers, including benzoate-derived ligands rsc.org. A significant example is CAU-7, the first permanently porous Bi-MOF, which was introduced in 2012 by Norbert Stock's group thermofisher.com. CAU-7 is composed of 1,3,5-benzenetrisbenzoate (BTB) linkers. Its synthesis involves the reaction of bismuth(III) nitrate pentahydrate with triazine-2,4,6-triyl-tribenzoic acid (H₃TATB) in specific solvent mixtures and reaction times. For instance, an analogue of CAU-7-BTB, denoted CAU-7-TATB, with the composition [Bi(TATB)]·DMF·6H₂O, was obtained by using short reaction times and a methanol/DMF mixture as the solvent rsc.org.

Other bismuth-based MOFs synthesized with benzoate-derived or similar carboxylate linkers include:

CAU-17: Based on 1,3,5-benzenetricarboxylate (trimesic acid, H₃BTC) thermofisher.com. It crystallizes rapidly and can transform into a nonporous material if the reaction is not stopped.

CAU-33: Utilizes 1,2,4,5-tetrakis-(4-carboxyphenyl)benzene as a linker thermofisher.com.

CAU-35: Formed with triazine-2,4,6-triyl-tribenzoate as the linker thermofisher.com.

Bi-NU-901: Features 1,3,5,8-(p-benzoate)pyrene linkers thermofisher.com.

SU-101: An ellagate-based Bi-MOF thermofisher.com.

UU-200: A new trimesate-based structure synthesized from 1,3,5-benzenetricarboxylic acid and Bi(NO₃)₃·5H₂O thermofisher.com.

Bi-BTC: Another bismuth-based MOF with a novel topology structure synthesized by a solvothermal method using trimesic acid (H₃BTC).

Structural Characteristics and Topologies of Bismuth-Based MOFs

Bi-MOFs exhibit diverse and often intricate structural characteristics and topologies, largely influenced by the coordination environment of the bismuth metal center and the nature of the organic linkers rsc.org. Bismuth(III) typically displays a highly variable coordination number (3–10) and often an irregular coordination geometry researchgate.net.

CAU-7: This MOF, based on 1,3,5-benzenetrisbenzoate, possesses a highly porous framework thermofisher.com. Its structure has been determined by a combination of electron diffraction, Rietveld refinement, and DFT calculations.

CAU-17: This trimesate-based MOF exhibits an exceptionally complicated structure with helical Bi–O rods cross-linked by 1,3,5-benzenetricarboxylate (BTC³⁻) ligands thermofisher.com. Topological analysis revealed unprecedented complexity with 54 unique nodes and 135 edges, stemming from the rod packing and the rods themselves, which are related to aperiodic helices. CAU-17 features five crystallographically independent 1D channels with accessible diameters ranging from 3.4 to 9.6 Å.

Bi-NU-901: This MOF features an 8-connected scu topology, consisting of eight-connected Bi₆ nodes and tetratopic 1,3,5,8-(p-benzoate)pyrene (TBAPy) linkers. Its structure has been supported by powder X-ray diffraction (PXRD), scanning transmission electron microscopy (STEM), and DFT pore size distribution.

Bi-BTC: This bismuth-based MOF, synthesized with trimesic acid, crystallizes in the P2₁/n space group and exhibits a novel 3D framework comprising trimesic acid linked with {Bi₂O₁₄} units, containing two regularly assembled helix chains.

Bi-MOFs generally possess high surface areas and porosity, providing numerous active sites for various applications researchgate.net. For example, CAU-7-TATB-NH₂, an amino-functionalized Bi-MOF, can be further modified post-synthetically using anhydrides, demonstrating the versatility of these frameworks.

Gas Adsorption and Separation Properties of Bismuth-Based MOFs (e.g., CO₂ and SF₆)

The porous nature of Bi-MOFs makes them valuable for gas sorption and separation applications, particularly for greenhouse gases like carbon dioxide (CO₂) and sulfur hexafluoride (SF₆) thermofisher.com. Bi-MOFs have shown promising uptake capacities and high selectivities for these gases.

Research findings on the gas adsorption properties of several microporous Bi-MOFs, including CAU-17, CAU-33, SU-101, and UU-200, highlight their potential as greenhouse gas adsorbents thermofisher.com.

Gas Adsorption Properties of Selected Bi-MOFs at 293 K, 100 kPa thermofisher.com

| Bi-MOF | Gas | Uptake Capacity (cm³ g⁻¹ STP) | Selectivity (Gas/N₂) |

| UU-200 | CO₂ | 45.81 | > 35 |

| UU-200 | SF₆ | 24.69 | > 44 |

| CAU-17 | SF₆ | - | > 31 |

| CAU-17 | CO₂ | - | > 29 |

Note: STP refers to Standard Temperature and Pressure.

For instance, UU-200 exhibits good uptake capacities for CO₂ (45.81 cm³ g⁻¹ STP) and SF₆ (24.69 cm³ g⁻¹ STP) with high selectivities over N₂ thermofisher.com. CAU-17 has also demonstrated high SF₆/N₂ and CO₂/N₂ selectivities, both exceeding 29. The adsorption of CO₂ and SF₆ on these MOFs can often be described by pseudo-second-order kinetics, with diffusion governed by a mixture of mechanisms researchgate.net.

Another bismuth-based MOF, Bi-BTC, has shown good adsorption capacities for acetylene (B1199291) (C₂H₂) and CO₂, with a C₂H₂ capacity of 53.8 cm³ g⁻¹ at 298 K and 1.0 bar, and C₂H₂/CO₂ selectivity of 5.14/7.69 at 298 K and 1.0/0.1 bar. These findings indicate the potential of Bi-MOFs for challenging gas separations, such as the separation of acetylene from carbon dioxide, which is difficult due to their similar molecular sizes and volatilities. The high adsorption capacities and selectivities, coupled with their structural versatility and chemical stability across a wide pH range, make Bi-MOFs promising materials for various gas capture and separation applications thermofisher.comresearchgate.net.

Photocatalytic Applications of Bismuth-Based MOFs

While this compound (Bi(C7H5O2)3) is a discrete organometallic compound, its benzoate (B1203000) moiety is structurally analogous to organic linkers used in the synthesis of certain bismuth-based Metal-Organic Frameworks (Bi-MOFs). These MOFs are crystalline porous materials formed by the self-assembly of metal ions (like bismuth) and organic ligands. The presence of carboxylate groups, as found in benzoate, is crucial for forming the coordination bonds necessary for MOF construction. For instance, MOFs like CAU-35 have been synthesized using triazine-2,4,6-triyl-tribenzoate as a linker, demonstrating the utility of tribenzoate-derived structures in creating porous bismuth frameworks diva-portal.org. Bismuth-based materials, including Bi-MOFs, are recognized for their potential in photocatalysis due to their suitable band gaps, enhanced charge carrier mobility, non-toxicity, and tunable morphologies researchcommons.orgrsc.org.

Contributions to Energy Conversion Processes

Bismuth-based photocatalysts, including certain Bi-MOFs, are explored for their contributions to energy conversion processes, particularly in converting solar energy into chemical energy rsc.orgugent.be. The unique electronic structure of bismuth, characterized by its 6s² lone-pair, can lead to a reduced band gap and improved charge carrier transport, making them responsive to visible light researchcommons.orgugent.be.

While direct studies on this compound's role in energy conversion are limited, its potential as a precursor for active bismuth-based photocatalytic materials is noteworthy. For example, bismuth carboxylates, a class to which this compound belongs, can serve as precursors for various bismuth-based catalysts shepchem.com. Bi-MOFs, which can incorporate benzoate-derived linkers, have shown promise in reactions such as CO₂ reduction and water splitting, converting solar energy into valuable chemical products like hydrogen rsc.orgugent.benih.gov. The ability of these materials to absorb visible light and facilitate charge separation makes them attractive for sustainable energy solutions rsc.orgugent.be.

Applications in Environmental Remediation and Pollutant Degradation

Bismuth-based materials, including Bi-MOFs, are extensively investigated for their applications in environmental remediation and the degradation of pollutants. Their photocatalytic activity allows for the breakdown of organic contaminants in water and air under light irradiation researchcommons.orgrsc.orgacs.orgresearchgate.netnih.gov.

Specific Bi-MOFs, which may utilize benzoate-derived linkers, exhibit promising performance in degrading industrial dyes and other organic micropollutants researchgate.netnih.govresearchgate.net. For instance, composites involving Bi-MOFs have demonstrated high efficiency in the photodegradation of methylene (B1212753) blue under visible light researchgate.net. This compound, as a source of bismuth and benzoate, could potentially contribute to the synthesis of such functional materials. The non-toxic nature and high affinity for various contaminants make bismuth-based materials, including those derived from bismuth carboxylates, suitable for in-situ subsurface remedy applications researchgate.net.

Broader Applications in Material Science and Advanced Materials

Beyond its potential indirect role in MOFs, this compound finds direct and indirect applications in various areas of materials science, leveraging its chemical properties and composition.

Use in Coatings and Surface Modifications

This compound serves as a precursor for bismuth-based pigments, which are utilized in the production of paints, coatings, and plastics ontosight.ai. These pigments contribute to the coloration and potentially other functional properties of the final coating materials.

Furthermore, bismuth compounds, including this compound, are recognized for their catalytic activity in various polymerization processes. This compound is specifically mentioned as an organometallic compound that can be used as a catalyst in polyurethane compositions, which are widely applied in coatings justia.comgoogle.com. These catalysts facilitate the curing process of coatings, enabling the formation of durable and protective layers on surfaces justia.com.

Potential in Functional Nanocomposites and Hybrid Materials

This compound's composition makes it a potential precursor for the synthesis of bismuth-based nanoparticles and nanocomposites. Bismuth-based nanomaterials are gaining attention due to their unique properties, including tunable bandgaps, high photothermal conversion efficiency, and chemical stability nih.govnih.gov.

These nanocomposites find applications in diverse fields such as energy storage, electronics, sensors, and photocatalysis nih.gov. The ability of this compound to decompose or react to form bismuth oxides or other bismuth-containing species positions it as a valuable starting material for creating hybrid materials with enhanced functionalities. For example, bismuth oxide (Bi₂O₃) nanocomposites with other materials like TiO₂ exhibit improved visible-light photocatalytic efficiency nih.gov. The exploration of this compound in the development of such functional nanocomposites and hybrid materials represents an area of ongoing research and significant potential.

Compound Information

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Bismuth Tribenzoate Chemistry

This compound (PubChem CID: 9916093) is characterized as a white or off-white powder with a molecular weight of 572.3 g/mol and is noted for its slight solubility in water. ontosight.aiamericanelements.com Structurally, it consists of a central bismuth atom coordinated to three benzoate (B1203000) ligands, which are derived from benzoic acid (PubChem CID: 243). ontosight.ainih.gov Each benzoate anion typically acts as a bidentate ligand, forming assemblies that can be considered as molecular units with C point symmetry. nih.gov

A significant aspect of this compound's chemistry is its polymorphism. A new, denser β-polymorph of this compound, [Bi(CHCO)], was discovered, exhibiting a density 1.05 times greater than the previously known polymorph. nih.gov Unlike the earlier known polymeric polymorph, the β-polymorph lacks polymeric chains. nih.gov This compound has been recognized as an active pharmaceutical ingredient, possessing anti-infective and analgesic properties, and serves as a precursor for the preparation of fine-dispersed bismuth metal and its oxides. nih.gov

Emerging Trends in Bismuth Carboxylate Research and Applications

Research into bismuth carboxylates, including this compound, is witnessing emerging trends driven by bismuth's low toxicity and versatile coordination chemistry. Bismuth carboxylates are increasingly explored as precursors for catalysts, particularly in the synthesis of acrylate (B77674) and polyurethane systems. shepchem.commdpi.com This interest stems from their organic solubility and ability to provide active metal catalysts. shepchem.com

Beyond traditional applications, bismuth compounds are gaining traction as "ecofriendly" reagents and catalysts in various organic synthesis reactions. nih.gov Notably, bismuth has shown promise in mimicking the behavior of expensive and toxic transition metals in critical reactions such as cross-couplings, by exhibiting a new radical oxidative-addition reactivity mode. mpg.de This opens avenues for more sustainable synthetic methodologies. Furthermore, bismuth-based Metal-Organic Frameworks (MOFs), which utilize carboxylate organic linkers, are an active area of research for their potential in photoluminescence, catalysis, gas separation and storage, and drug delivery. acs.orgugent.be

Prospective Avenues for Advanced Synthetic Methodologies and Polymorph Control

Future research in this compound chemistry is poised to focus on refining synthetic methodologies and achieving precise polymorph control. The existence of multiple polymorphs for this compound underscores the importance of controlled crystallization and synthesis techniques to target specific crystalline forms, which can impact material properties and efficacy, especially for pharmaceutical applications. nih.govnih.gov

In the broader context of bismuth carboxylates, advanced synthetic methods for bismuth-based MOFs, such as solvothermal techniques, are being optimized to create materials with specific structures and properties. rsc.org A key focus is on controlling the pore architecture of these materials, with surfactant-template methods being explored to create two-dimensional (2D) ultrathin MOF nanosheets with controllable mesopores. researchgate.net Such precise control over morphology and porosity is crucial for enhancing catalytic activity and developing novel materials.

Future Directions in Catalytic and Material Science Applications of this compound

The catalytic utility of this compound and related bismuth carboxylates is expected to expand significantly. Bismuth-based catalysts are emerging as promising candidates for electrochemical CO reduction, where the presence of Bi–O bonds has been shown to facilitate CO adsorption and enhance formate (B1220265) production. rsc.org This area holds considerable promise for sustainable chemical transformations.

In material science, this compound's role as a precursor for bismuth-based pigments is established, but further exploration into its use in advanced coatings and plastics is anticipated. ontosight.ai Its application as a less toxic alternative to traditional tin-based catalysts in the synthesis of polyurethane foam also represents a significant future direction, with ongoing research aiming to optimize its catalytic efficiency in such systems. mdpi.com The broader field of photocatalysis, particularly in organic reactions, is another area where bismuth compounds, including those derived from carboxylates, are being actively investigated for their potential. researchgate.net

Unexplored Areas in Theoretical and Structural Investigations of this compound Systems

Despite advancements, the chemistry of bismuth, particularly its compounds like this compound, is considered among the least well-established within the group-15 elements. acs.org This is partly due to the low solubility of many bismuth compounds, which complicates definitive formula assignments without extensive X-ray diffraction studies. acs.org

Therefore, significant unexplored areas remain in the theoretical and structural investigation of this compound systems. Advanced computational techniques, such as Density Functional Theory (DFT) calculations, are crucial for predicting and understanding the equilibrium geometries, electronic structures, and catalytic mechanisms of these compounds, especially in complex coordination environments. shepchem.comresearchgate.netrsc.org Further theoretical studies could elucidate the precise nature of bismuth-ligand interactions and the factors governing polymorph formation. Experimentally, detailed structural investigations, including advanced electron diffraction techniques for microcrystalline samples, are needed to overcome challenges in characterizing novel bismuth carboxylate structures and their hierarchical assemblies. researchgate.netresearchgate.netescholarship.org Moreover, the optical properties, adsorption capacities, and photocatalytic efficiencies of many bismuth-based MOFs and other this compound-derived materials remain largely unexplored, presenting fertile ground for future research. researchgate.net

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Bismuth tribenzoate, and how can researchers ensure purity and yield optimization?

- Methodological Answer : Synthesis typically involves reacting bismuth salts with benzoic acid derivatives under controlled stoichiometric and solvent conditions. To ensure purity, employ techniques such as recrystallization (using polar aprotic solvents) and monitor reaction progress via FT-IR to confirm ligand coordination. Purity validation requires elemental analysis (C, H, O, Bi) and X-ray diffraction (XRD) for crystallinity verification . For yield optimization, systematically vary reaction parameters (temperature, pH, molar ratios) and use Design of Experiments (DoE) frameworks to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm carboxylate binding modes (e.g., bridging vs. chelating) and UV-Vis to assess electronic transitions. NMR (¹H, ¹³C) in deuterated DMSO can elucidate ligand environments .

- Crystallography : Single-crystal XRD (via SHELX programs) resolves atomic-level structure, including Bi-O bond lengths and coordination geometry. Pair with powder XRD to verify phase purity .

- Thermal Analysis : TGA-DSC evaluates thermal stability and decomposition pathways, critical for applications in high-temperature environments .

Q. How can researchers identify gaps in existing literature on this compound’s physicochemical properties?

- Methodological Answer : Conduct systematic reviews using databases like Web of Science and SciFinder, filtering for "this compound" and related keywords (e.g., "coordination polymers," "carboxylate complexes"). Use citation tracking to map seminal studies and identify under-researched areas (e.g., photoluminescence, catalytic activity). Prioritize peer-reviewed journals over preprints to ensure data reliability .

Advanced Research Questions

Q. What experimental designs are suitable for probing the catalytic mechanisms of this compound in organic transformations?

- Methodological Answer :

- Hypothesis-Driven Design : Frame questions using PICOT (Population: reaction substrates; Intervention: this compound catalyst; Comparison: alternative catalysts; Outcome: yield/selectivity; Time: reaction kinetics) .

- Mechanistic Studies : Use in-situ FT-IR or Raman spectroscopy to track intermediate species. Pair with DFT calculations (e.g., Gaussian software) to model transition states and validate experimental observations .

- Kinetic Analysis : Perform rate studies under varying catalyst loadings and temperatures, applying Arrhenius plots to determine activation energy .

Q. How can researchers resolve contradictions in reported data on this compound’s thermal stability?

- Methodological Answer :

- Data Reconciliation : Compare TGA curves across studies, noting differences in atmosphere (N₂ vs. air), heating rates, and sample preparation. Replicate experiments using standardized protocols (e.g., 10°C/min in N₂) .

- Advanced Characterization : Use in-situ XRD to correlate phase transitions with mass loss events. Pair with XPS to assess surface oxidation states post-decomposition .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to quantify variability across datasets and identify confounding factors (e.g., impurity levels) .

Q. What strategies optimize this compound’s performance in gas storage or separation applications?

- Methodological Answer :

- Porosity Engineering : Synthesize isoreticular analogs (e.g., varying ligand length/functionality) to tune pore size and surface area, inspired by MOF design principles .

- Adsorption Testing : Use volumetric (e.g., BET) and gravimetric (e.g., IGA) methods to measure methane/CO₂ uptake. Correlate with computational pore-size distributions .

- Stability Enhancements : Introduce hydrophobic ligands or composite matrices (e.g., graphene oxide) to mitigate hydrolysis in humid environments .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

- Methodological Answer :

- Feasible : Ensure access to Bi(III) precursors and characterization tools (e.g., XRD, TGA). Pilot studies can assess resource requirements .

- Novel : Target underexplored properties (e.g., photocatalytic CO₂ reduction) by cross-referencing literature gaps .

- Relevant : Align with global priorities (e.g., sustainable catalysis) to enhance funding prospects .

Q. What ethical considerations apply when publishing this compound research?

- Methodological Answer :

- Data Transparency : Disclose synthesis protocols, characterization raw data, and computational parameters in supplementary materials to enable replication .

- Authorship Guidelines : Follow ICMJE criteria, ensuring contributorship reflects intellectual input (e.g., experimental design vs. data collection) .

- Conflict of Interest : Declare funding sources (e.g., industry partnerships) that may influence interpretation of catalytic performance data .

Tables for Quick Reference

Table 1 : Key Characterization Techniques for this compound

Table 2 : Common Pitfalls in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.